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Compound of Interest

Compound Name: AT-9010 triethylamine

Cat. No.: B13915248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AT-9010 triethylamine
and its parent compound, AT-527, in antiviral research. The information is tailored for

professionals in virology, pharmacology, and drug development.

Introduction
AT-9010 is the active triphosphate metabolite of the orally available double prodrug AT-527. It is

a potent inhibitor of viral replication, particularly for RNA viruses such as Severe Acute

Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV).[1][2][3][4]

AT-527 enters the cell and is metabolized by host cell kinases into the pharmacologically active

AT-9010.[3][5] This active form exhibits a dual mechanism of action against the SARS-CoV-2

replication machinery, making it a significant compound for antiviral research and development.

[1][5][6]

Suitable Cell Lines for AT-9010 Triethylamine
Experiments
The choice of cell line is critical for studying the antiviral activity and mechanism of action of AT-

9010. The following cell lines have been successfully used in studies with the parent compound

AT-527, which is intracellularly converted to AT-9010.

Primary Human Cells:
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Normal Human Airway Epithelial (HAE) Cells: Considered a highly relevant in vitro model for

studying SARS-CoV-2 infection and antiviral compounds targeting the respiratory tract.[7][8]

Normal Human Bronchial and Nasal Epithelial Cells: These cells have been shown to

produce substantial levels of the active metabolite AT-9010 from its precursor.[7][9]

Immortalized Cell Lines:

Huh-7 (Human Hepatoma Cells): This cell line is highly permissive to HCV replication and

has been extensively used for studying anti-HCV compounds. It also supports the replication

of several coronaviruses and demonstrates efficient conversion of AT-527 to AT-9010.[3][7]

MRC-5 (Human Lung Fibroblast Cells): While susceptible to various viral infections, this cell

line showed minimal formation of the active triphosphate AT-9010 compared to Huh-7 cells.

[3]

Vero E6 Cells: An African green monkey kidney epithelial cell line commonly used for the

propagation of various viruses, including SARS-CoV-2.

MDCK (Madin-Darby Canine Kidney) Cells: These cells are widely used for influenza virus

research.[10][11][12][13]

Quantitative Data: Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro activity of AT-511 (the free base of AT-527) against

various coronaviruses.

Table 1: Antiviral Activity of AT-511 against Coronaviruses
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Virus Cell Line Assay Type EC50 (µM) EC90 (µM) Reference

SARS-CoV-2 HAE VYR - 0.47 [7]

HCoV-229E Huh-7
CPE (Neutral

Red)
1.7 - [3]

HCoV-229E Huh-7 VYR - 0.34 - 1.2 [14]

HCoV-OC43 Huh-7 VYR - 0.34 - 1.2 [14]

SARS-CoV Huh-7 VYR - 0.34 - 1.2 [14]

MERS-CoV Huh-7 VYR - 37 [14]

EC50: 50% effective concentration; EC90: 90% effective concentration; VYR: Virus Yield

Reduction; CPE: Cytopathic Effect.

Table 2: Cytotoxicity of AT-511

Cell Line Assay Type CC50 (µM) Reference

Multiple Cell Lines Various >100 [3][4][7]

CC50: 50% cytotoxic concentration.

Mechanism of Action and Signaling Pathway
AT-527 is a phosphoramidate prodrug of a guanosine monophosphate analog. After crossing

the cell membrane, it undergoes intracellular phosphorylation to form the active triphosphate,

AT-9010.[3][5] AT-9010 exerts its antiviral effect on SARS-CoV-2 through a unique dual-

inhibition mechanism targeting the viral RNA-dependent RNA polymerase (RdRp) complex

(nsp12).[1][5][6]

RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA chain by the

RdRp. The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of the incorporated

AT-9010 molecule prevent the correct alignment of the next incoming nucleotide, leading to

immediate termination of RNA synthesis.[6]
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NiRAN Inhibition: AT-9010 also binds to the N-terminal Nidovirus RdRp-associated

nucleotidyltransferase (NiRAN) domain of nsp12.[1][6][15] This binding outcompetes native

nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain,

which is crucial for viral replication.[6][15][16]
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Caption: Mechanism of action of AT-9010.

Experimental Protocols
Below are generalized protocols for assessing the antiviral activity of AT-9010's parent

compound, AT-527. Specific details may need to be optimized for your experimental setup.

Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from virus-induced death.

Materials:

Suitable host cells (e.g., Huh-7)

96-well cell culture plates

Cell culture medium

Virus stock (e.g., HCoV-229E)
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AT-527 stock solution

Neutral Red or MTT reagent

Plate reader

Procedure:

Seed cells in a 96-well plate and incubate until they form a confluent monolayer.

Prepare serial dilutions of AT-527 in cell culture medium.

Remove the growth medium from the cells and add the compound dilutions.

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include

uninfected and untreated virus-infected controls.

Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically

3-5 days).[3]

Assess cell viability using Neutral Red staining or an MTT assay according to the

manufacturer's instructions.

Measure the absorbance using a plate reader.

Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration)

values.

Virus Yield Reduction (VYR) Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the

compound.

Materials:

Suitable host cells (e.g., HAE, Huh-7)

24- or 48-well cell culture plates
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Cell culture medium

Virus stock (e.g., SARS-CoV-2)

AT-527 stock solution

Reagents for virus titration (e.g., TCID50 or plaque assay)

Procedure:

Seed cells in plates and grow to confluency.

Pre-treat the cells with serial dilutions of AT-527 for a specified time.

Infect the cells with the virus at a known MOI.

After the incubation period, collect the culture supernatants.

Determine the viral titer in the supernatants using a TCID50 (50% tissue culture infectious

dose) or plaque assay.

Calculate the EC90, the concentration of the compound that reduces the viral titer by 90% (1

log10).[3]
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Caption: General workflow for antiviral assays.
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Application in Cancer Research
Currently, there is a lack of published data on the use of AT-9010 triethylamine or its parent

compound AT-527 in cancer research. The primary focus of existing studies is its potent

antiviral activity. While other amine-containing compounds have been investigated for

antineoplastic properties, direct evidence for AT-9010's efficacy against cancer cell lines is not

available in the public domain. Researchers interested in exploring this area would be

venturing into novel applications for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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